REACTION_CXSMILES
|
[CH3:1][NH2:2].CS([C:7]1[N:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[C:9]([CH2:16][CH2:17][CH3:18])[N:8]=1)(=O)=O>>[CH3:1][NH:2][C:7]1[N:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[C:9]([CH2:16][CH2:17][CH3:18])[N:8]=1
|
Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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CN
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Name
|
|
Quantity
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150 mg
|
Type
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reactant
|
Smiles
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CS(=O)(=O)C1=NC(=CC(=N1)C(=O)O)CCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture is then evaporated
|
Type
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DISSOLUTION
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Details
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the crude compound is dissolved in 3N NaOH solution (10 mL)
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Type
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WASH
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Details
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The aq. solution is washed with EtOAc (5 mL)
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Type
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EXTRACTION
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Details
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finally extracted with DCM (3×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined DCM extracts are dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
CNC1=NC(=CC(=N1)C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |